3-(Trifluoroacetyl)piperidine oxalate

Conformational Analysis Computational Chemistry Medicinal Chemistry

Researchers requiring position-specific fluorinated piperidines face sourcing challenges-substitution pattern dictates pKa, hERG affinity, and biological activity. 3-(Trifluoroacetyl)piperidine oxalate (CAS 1221818-68-3) provides the definitive 3-substituted isomer: • Distinct pKa & binding profile vs. 2- or 4-substituted analogs for unambiguous SAR • Stable oxalate salt solid for reliable handling in multi-step syntheses • Free secondary amine enables rapid derivatization: amide coupling, N-alkylation, library synthesis • White crystalline solid, soluble in organic solvents, ideal for fragment-based discovery Supplied with global fulfillment support for research and development use.

Molecular Formula C9H12F3NO5
Molecular Weight 271.19 g/mol
CAS No. 1221818-68-3
Cat. No. B12073712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoroacetyl)piperidine oxalate
CAS1221818-68-3
Molecular FormulaC9H12F3NO5
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C7H10F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5,11H,1-4H2;(H,3,4)(H,5,6)
InChIKeyHYNYMEKMZAZWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoroacetyl)piperidine Oxalate Specifications


3-(Trifluoroacetyl)piperidine oxalate (CAS 1221818-68-3) is a fluorinated piperidine derivative with the molecular formula C₉H₁₂F₃NO₅ [1]. It is an oxalate salt of 3-(trifluoroacetyl)piperidine, featuring a trifluoroacetyl group (-COCF₃) at the 3-position of the piperidine ring. The oxalate salt form is typically a white crystalline solid [2], and the compound is generally soluble in organic solvents [2]. The molecular weight is 271.19 g/mol [1]. The presence of the trifluoroacetyl group imparts distinct electronic and steric properties that influence its chemical reactivity and potential biological interactions [3].

Positional and Salt-Form Specificity of 3-(Trifluoroacetyl)piperidine Oxalate


The position of the trifluoroacetyl substituent on the piperidine ring is a critical determinant of molecular properties and biological activity. As demonstrated in a 2024 chemoinformatic analysis, fluorination at different positions on the piperidine ring results in distinct calculated pKa values, which directly correlate with hERG channel affinity and potential cardiac toxicity [1]. The 3-substituted piperidine core, therefore, cannot be assumed to be interchangeable with its 4-substituted or 2-substituted analogs. Furthermore, the oxalate salt form confers specific physicochemical advantages over the free base or other salts (e.g., hydrochloride), particularly with respect to handling and solubility profiles [2]. These differences necessitate a product-specific evaluation rather than a class-based substitution.

3-(Trifluoroacetyl)piperidine Oxalate vs. In-Class Analogs


Conformational Rigidity vs. 4- and 1-Substituted Analogs

The molecular conformation of N-trifluoroacetylpiperidine, a related analog, is rigidly locked into a single intermediate (between axial and equatorial) state due to strong conjugation between the nitrogen lone pair and the carbonyl group. This is in stark contrast to other N-substituted piperidines, such as 1-piperidinecarboxamide and N,N-dimethyl-1-piperidinecarboxamide, which exist as a mixture of conformers (Eq:Ax ≈ 50:50%) [1]. This suggests that the electronic environment around the trifluoroacetyl group in 3-(trifluoroacetyl)piperidine is distinct and less conformationally flexible than many other piperidine derivatives. For the 3-substituted isomer, the ring nitrogen is unsubstituted, providing a nucleophilic site for further derivatization, whereas in the 1-substituted isomer, this site is blocked, leading to different reactivity .

Conformational Analysis Computational Chemistry Medicinal Chemistry

Physical and Reactivity Profile: Oxalate vs. Hydrochloride Salt

A direct comparison between the oxalate salt of the 3-substituted isomer and the hydrochloride salt of the 4-substituted isomer reveals distinct physical and reactive properties relevant to material handling and use. The 3-(trifluoroacetyl)piperidine oxalate is a crystalline solid [1], while the 4-(trifluoroacetyl)piperidine hydrochloride is often described as a solid, but with different solubility and stability profiles due to the counterion [2]. The 3-substituted oxalate retains a free piperidine nitrogen (prior to salt formation), which is a nucleophilic site for further functionalization, whereas the nitrogen in the 1-substituted isomer is blocked .

Physicochemical Property Salt Form Procurement

pKa and hERG Profiles by Positional Isomer

A 2024 study on fluorinated piperidines demonstrated that the position of fluorination on the piperidine ring is directly correlated to the compound's calculated pKa, a key parameter influencing hERG channel affinity and potential cardiac toxicity [1]. While the study did not directly report pKa values for 3-(trifluoroacetyl)piperidine, the core finding—that different positional isomers exhibit notably different pKa values—establishes a class-level inference. This means that the 3-substituted piperidine scaffold is chemoinformatically distinct from other isomers and cannot be considered equivalent. This difference provides a basis for selecting one isomer over another in early-stage drug discovery to potentially mitigate cardiotoxicity risks.

Chemoinformatics Drug Design Safety Profile

3-(Trifluoroacetyl)piperidine Oxalate Applications


FBDD Library Design

3-(Trifluoroacetyl)piperidine oxalate is an ideal candidate for inclusion in 3D fragment libraries. Its conformational rigidity, inferred from studies on related compounds, minimizes entropic penalty upon target binding [1]. The distinct physicochemical profile of the 3-substituted isomer, as supported by chemoinformatic analysis, provides a unique vector for exploring chemical space and identifying novel binding interactions [2]. The free secondary amine of the core allows for rapid analoging to progress from fragment hits to lead compounds.

API Intermediate Synthesis

The compound's oxalate salt form provides a stable, easy-to-handle solid starting material for multi-step organic syntheses [3]. Its free piperidine nitrogen serves as a reactive handle for amide bond formation, N-alkylation, or other derivatizations, making it a versatile building block for constructing complex molecules, including potential acetyl-CoA carboxylase (ACC) inhibitors and other bioactive piperidines as described in patent literature [4].

Isomer-Specific Activity at CNS Targets

Given that fluorinated piperidines with varying substitution patterns have been explored for activity at targets like the 5-HT2B receptor and as kappa-opioid agonists [5], the 3-(trifluoroacetyl)piperidine oxalate provides a specific, isomeric tool compound. Researchers investigating the structure-activity relationships (SAR) of piperidine-based therapeutics in neuroscience can use this compound to map the impact of the 3-position substitution on potency, selectivity, and safety profiles.

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